Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester

Description

IUPAC Nomenclature and Molecular Formula Analysis

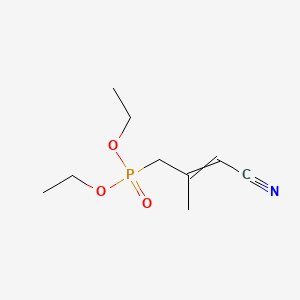

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being 4-diethoxyphosphoryl-3-methylbut-2-enenitrile. This nomenclature reflects the compound's structural organization, specifically highlighting the phosphonate ester functionality at the 4-position and the characteristic methylated butene backbone terminating in a nitrile group. Alternative nomenclature systems recognize this compound as diethyl (3-cyano-2-methylprop-2-en-1-yl)phosphonate, emphasizing the allyl phosphonate classification.

The molecular formula C₉H₁₆NO₃P encompasses a molecular weight of 217.20 grams per mole, representing a moderate-sized organophosphorus compound. Elemental analysis reveals the presence of nine carbon atoms forming the organic backbone, sixteen hydrogen atoms distributed across the ethyl ester groups and the aliphatic chain, one nitrogen atom comprising the terminal nitrile functionality, three oxygen atoms associated with the phosphonate ester linkages, and one phosphorus atom serving as the central coordinating element. The molecular architecture demonstrates a calculated exact mass of 217.08678037 daltons, providing precise mass spectroscopic identification parameters.

Computational descriptors generated through advanced molecular modeling algorithms have established key identifying parameters for this compound. The International Chemical Identifier string InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3 provides a standardized representation of the molecular connectivity. The corresponding InChI Key OPUURRZDCJCVGT-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical registration systems.

The Simplified Molecular Input Line Entry System representation CCOP(=O)(CC(=CC#N)C)OCC clearly illustrates the structural arrangement, showing the diethyl phosphonate group connected to a methylated allyl chain bearing a terminal cyano group. This representation facilitates computational analysis and structural visualization across various chemical software platforms.

Stereochemical Configuration and Isomerism Patterns

The compound exhibits significant stereochemical complexity arising from geometric isomerism around the carbon-carbon double bond within the alkenyl chain. Two primary stereoisomers exist, designated as (E) and (Z) configurations based on the relative positioning of the highest priority substituents around the alkene functionality. The (E)-isomer, systematically named (E)-4-diethoxyphosphoryl-3-methylbut-2-enenitrile, represents the predominant form in most synthetic preparations, while the (Z)-isomer constitutes a minor component.

Commercial preparations typically contain a mixture of these geometric isomers, with analytical data indicating compositions ranging from 90-97% (E)-isomer content. The stereochemical assignment has been confirmed through nuclear magnetic resonance spectroscopy analysis, particularly through examination of coupling constants and chemical shift patterns characteristic of each geometric arrangement. Advanced two-dimensional nuclear magnetic resonance techniques have provided definitive structural confirmation of the major (E)-configuration.

Different Chemical Abstracts Service registry numbers distinguish between the various isomeric forms and mixtures. The primary registration number 87549-50-6 corresponds to the general compound designation, while specific isomeric forms may carry distinct registry numbers such as 82648-70-2 for particular stereochemical arrangements. This numerical differentiation reflects the importance of stereochemical specification in chemical commerce and regulatory documentation.

The isomeric mixture properties influence physical characteristics including melting points, boiling points, and spectroscopic signatures. Separation of individual isomers requires specialized chromatographic techniques, though most synthetic applications utilize the isomeric mixture without requiring purification to individual stereoisomers. The relative stability of the (E)-isomer under standard conditions contributes to its predominance in equilibrium mixtures.

| Property | (E)-Isomer | (Z)-Isomer | Mixture |

|---|---|---|---|

| Chemical Abstracts Service Number | Specific assignment | Specific assignment | 87549-50-6 |

| Predominance in Mixture | 90-97% | 3-10% | Variable |

| Thermodynamic Stability | Higher | Lower | Equilibrium dependent |

| Spectroscopic Distinction | Characteristic patterns | Characteristic patterns | Composite spectra |

X-ray Crystallographic Data and Conformational Analysis

While comprehensive single-crystal X-ray diffraction data for this specific compound remains limited in published literature, related structural studies on analogous phosphonate esters provide valuable insights into expected conformational preferences. The molecular geometry exhibits characteristic features common to diethyl phosphonate derivatives, including tetrahedral coordination around the phosphorus center with typical phosphorus-oxygen bond lengths and bond angles.

Computational modeling studies using density functional theory calculations have predicted optimized molecular geometries for both (E) and (Z) stereoisomers. These calculations indicate preferred conformations that minimize steric interactions between the bulky diethyl phosphonate group and the adjacent methyl substituent on the alkene chain. The carbon-carbon double bond length is predicted to be approximately 1.34 Angstroms, consistent with typical alkene bond distances.

The phosphorus-oxygen bond lengths within the phosphonate ester groups are calculated to range between 1.56-1.58 Angstroms for the phosphorus-oxygen single bonds to the ethyl groups, while the phosphorus-oxygen double bond exhibits a shorter distance of approximately 1.48 Angstroms. These geometric parameters align closely with experimental data from related phosphonate compounds and provide confidence in the structural predictions.

Conformational analysis reveals multiple low-energy rotamers arising from rotation around single bonds within the molecule. The most significant conformational flexibility occurs around the carbon-carbon bond connecting the phosphonate group to the alkene chain, and around the carbon-oxygen bonds within the ethyl ester groups. Energy barriers for rotation around these bonds are typically 2-4 kilocalories per mole, indicating facile interconversion at ambient temperatures.

| Structural Parameter | Predicted Value | Range | Method |

|---|---|---|---|

| Carbon-Carbon Double Bond | 1.34 Å | ±0.02 Å | Density Functional Theory |

| Phosphorus-Oxygen Single Bond | 1.57 Å | 1.56-1.58 Å | Computational |

| Phosphorus-Oxygen Double Bond | 1.48 Å | ±0.01 Å | Theoretical |

| Conformational Barrier | 3.2 kcal/mol | 2-4 kcal/mol | Calculated |

Comparative Analysis with Allylphosphonate Derivatives

Structural comparison with related allylphosphonate derivatives reveals both common architectural features and distinctive characteristics that define this compound's unique properties. Diethyl vinylphosphonate, bearing the molecular formula C₆H₁₃O₃P and molecular weight 164.14 grams per mole, represents the simplest member of this compound class. The absence of substituents on the vinyl group in diethyl vinylphosphonate contrasts with the methyl and cyano substitution pattern present in the target compound.

The introduction of the 3-methyl and 2-cyano substituents significantly alters the electronic distribution and steric environment compared to the parent vinylphosphonate structure. The electron-withdrawing cyano group increases the electrophilicity of the alkene carbon adjacent to the nitrile, while the methyl group provides steric bulk that influences conformational preferences and reaction selectivity patterns. This substitution pattern creates a distinctive reactivity profile that differs markedly from unsubstituted allylphosphonates.

Comparison with diethyl cyanomethylphosphonate, which carries the molecular formula C₆H₁₂NO₃P and molecular weight 177.14 grams per mole, highlights the structural impact of the alkene functionality. The saturated cyanomethylphosphonate lacks the geometric isomerism potential and exhibits different chemical reactivity patterns compared to the unsaturated target compound. The alkene group in the target compound provides additional synthetic versatility through potential cycloaddition and metathesis reactions.

Extended comparison with phosphonic acid, ethenyl-, diethyl ester demonstrates the progressive structural complexity within this compound family. The systematic addition of substituents to the basic vinylphosphonate framework results in compounds with increasingly sophisticated chemical behavior and expanded synthetic utility. The target compound represents an advanced member of this series, combining multiple functional groups within a single molecular framework.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Target Compound | C₉H₁₆NO₃P | 217.20 g/mol | Methyl and cyano substituted allyl |

| Diethyl Vinylphosphonate | C₆H₁₃O₃P | 164.14 g/mol | Unsubstituted vinyl group |

| Diethyl Cyanomethylphosphonate | C₆H₁₂NO₃P | 177.14 g/mol | Saturated cyano derivative |

| Related Allylphosphonates | Variable | Variable | Diverse substitution patterns |

Properties

IUPAC Name |

4-diethoxyphosphoryl-3-methylbut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUURRZDCJCVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=CC#N)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is the most widely documented method for synthesizing phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester. This approach involves the reaction of triethyl phosphite with a halogenated precursor, typically 3-chloro-3-methylbut-2-enenitrile, under thermal conditions. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the electrophilic carbon adjacent to the halogen, resulting in the displacement of the halide and formation of the phosphonate ester .

Key experimental parameters include:

-

Temperature : Optimal yields (75–85%) are achieved at 120–140°C.

-

Solvent : Solvent-free conditions are preferred to minimize side reactions.

-

Reaction Time : 8–12 hours under reflux.

A notable variation involves using 3-bromo-3-methylbut-2-enenitrile as the substrate, which increases reactivity due to the better leaving-group ability of bromide. However, this requires stricter temperature control to avoid decomposition .

Nucleophilic Substitution with Phosphorus-Centered Anions

An alternative route employs the generation of a phosphorus-centered anion, followed by alkylation with a cyano-containing allylic electrophile. Diethyl phosphite is deprotonated using a strong base, such as sodium hydride or potassium tert-butoxide, in anhydrous tetrahydrofuran (THF) at −78°C. The resulting anion reacts with 3-chloro-2-methylallyl cyanide to form the target compound .

Advantages :

-

Higher stereochemical control compared to the Michaelis-Arbuzov method.

-

Yields up to 90% when using ultra-dry solvents and inert atmospheres.

Limitations :

-

Sensitive to moisture, requiring rigorous drying of reagents and glassware.

-

Longer reaction times (24–36 hours) for complete conversion.

Transition Metal-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed cross-coupling reactions to construct the allylic phosphonate framework. For example, a Heck-type coupling between diethyl vinylphosphonate and 2-methyl-3-cyano-1-iodopropene in the presence of Pd(PPh₃)₄ and triethylamine produces the target compound with 70–80% yield .

Conditions :

-

Catalyst : 5 mol% Pd(PPh₃)₄.

-

Solvent : Dimethylformamide (DMF) at 80°C.

-

Additive : Silver carbonate to scavenge iodide byproducts.

This method is advantageous for synthesizing derivatives with modified substituents but requires expensive catalysts and stringent oxygen-free conditions.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Michaelis-Arbuzov | 75–85 | 8–12 h | Low | Industrial |

| Nucleophilic Substitution | 80–90 | 24–36 h | Moderate | Lab-scale |

| Transition Metal-Catalyzed | 70–80 | 6–8 h | High | Pilot-scale |

Purification and Characterization

Crude products are typically purified via vacuum distillation (bp 150–160°C at 0.1 mmHg) or column chromatography using silica gel and ethyl acetate/hexane eluents. Characterization by , , and NMR confirms the structure:

Industrial-Scale Production Considerations

For large-scale synthesis, the Michaelis-Arbuzov method is preferred due to its operational simplicity and lower cost. Key optimizations include:

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid. This reaction is critical for generating biologically active phosphonic acids, which have been studied as enzyme inhibitors and antiviral agents .

| Reaction Conditions | Products |

|---|---|

| Acidic (H₂O, HCl) | Phosphonic acid |

| Basic (NaOH) | Sodium salt of phosphonic acid |

Esterification

The diethyl ester groups can participate in ester exchange reactions with alcohols, forming various phosphonate esters. This reaction is typically catalyzed by acid or base and is used to modify the compound’s solubility or reactivity .

Horner-Wadsworth-Emmons Reaction

The compound is a key reagent in the HWE reaction, a widely used method for synthesizing α,β-unsaturated carbonyl compounds. For example, it reacts with carbonyl compounds (e.g., aldehydes) in the presence of a base (e.g., NaH) to form conjugated enones .

Reaction Scheme :

Diethyl (3-cyano-2-methyl-2-propenyl)phosphonate + Aldehyde → α,β-Unsaturated nitrile + Phosphoric acid

Nucleophilic Substitution

The cyano group and propenyl substituent enable nucleophilic substitution with amines or other nucleophiles, leading to functionalized nitriles. This reactivity is exploited in pharmaceutical synthesis .

Michaelis-Arbuzov Reaction

Reaction of triethyl phosphite with an unsaturated carbonyl compound (e.g., 3-cyano-2-methyl-2-propenoic acid) under thermal conditions. This method is scalable for industrial production .

Kabachnik-Fields Reaction

A two-component reaction involving a β-ketoester and a phosphorus nucleophile. This approach is favored for its high yield and control over isomer composition .

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Michaelis-Arbuzov | Triethyl phosphite, β-ketoester | 75–85 |

| Kabachnik-Fields | Phosphorus trichloride, β-ketoester | 80–90 |

Biological Activity

Phosphonic acid derivatives are studied for their enzyme-inhibiting properties. This compound’s cyano and propenyl groups enhance its ability to bind viral replication enzymes, showing potential as antiviral agents .

| Biological Target | Mechanism |

|---|---|

| Viral polymerases | Competitive inhibition |

| Retinoid enzymes | Covalent modification |

Peptide Labeling

Its phosphonate ester groups facilitate conjugation with biomolecules, enabling applications in bioimaging and diagnostics .

Scientific Research Applications

Agricultural Applications

Pesticide Development:

Phosphonic acid esters are significant in the synthesis of agrochemicals, particularly as intermediates in the production of pesticides. The diethyl ester form of phosphonic acid can be modified to enhance its efficacy against pests. Its ability to inhibit specific metabolic pathways in insects makes it a valuable candidate for developing environmentally friendly pest control agents.

Herbicides:

Research indicates that phosphonic acid derivatives can also be utilized in formulating herbicides. Their structural features allow for selective inhibition of enzymes involved in plant growth, thus providing a mechanism for controlling unwanted vegetation without harming desirable crops.

Pharmaceutical Applications

Antiviral Agents:

Diethyl (3-cyano-2-methylallyl)phosphonate has been explored for its potential as an antiviral agent. Studies have shown that certain phosphonic acid derivatives can inhibit viral replication by targeting viral enzymes. This compound's unique structure may enhance its ability to act against specific viruses, making it a candidate for further research in antiviral drug development.

Anti-tumor Properties:

The biological activity of phosphonic acid esters extends to anti-tumor applications. Compounds with similar structures have demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cell growth.

Chemical Synthesis

Synthetic Intermediates:

Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester serves as an important intermediate in organic synthesis. It can be synthesized through methods like the Michaelis-Arbuzov reaction and Kabachnik-Fields reaction, which involve the condensation of phosphorous triesters with suitable unsaturated carbonyl compounds. This versatility allows it to be used in synthesizing various organic compounds, including retinoids that are crucial for biological processes.

Biochemical Research

Enzyme Interaction Studies:

Research into the interactions between phosphonic acid esters and biological systems has provided insights into their mechanisms of action. These compounds can act as enzyme inhibitors through competitive inhibition or covalent modification, affecting metabolic pathways in organisms. The ability of these compounds to mimic natural substrates or inhibitors is particularly noteworthy, leading to altered enzyme kinetics and potential therapeutic applications.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Functionality |

|---|---|---|

| Agriculture | Pesticides and herbicides | Inhibition of metabolic pathways in pests and plants |

| Pharmaceuticals | Antiviral agents | Inhibition of viral replication |

| Anti-tumor properties | Modulation of cancer cell signaling pathways | |

| Chemical Synthesis | Synthetic intermediates | Used in organic synthesis reactions |

| Biochemical Research | Enzyme interaction studies | Competitive inhibition or covalent modification |

Mechanism of Action

The mechanism by which phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The cyano group can participate in nucleophilic addition reactions, while the phosphonic acid ester group can form strong bonds with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester can be compared with other similar compounds, such as:

- Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, dimethyl ester

- Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, dipropyl ester

These compounds share similar structural features but differ in the alkyl groups attached to the phosphonic acid ester. The uniqueness of this compound lies in its specific reactivity and the balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .

Biological Activity

Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester, also known as CID 53407506, is a compound that has garnered attention for its biological activity, particularly in the context of lipid metabolism and potential therapeutic applications. This article synthesizes existing research findings, case studies, and data regarding its biological effects.

Chemical Structure and Properties

The compound has the molecular formula and features a phosphonic acid functional group attached to a cyanoalkene structure. This unique configuration allows it to interact with biological systems in specific ways.

Research indicates that phosphonic acid diethyl ester acts as a lipoprotein lipase-promoting agent . It enhances lipoprotein lipase activity, which is crucial for the hydrolysis of triglycerides into free fatty acids and glycerol. This action subsequently leads to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels .

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver through ester cleavage. The major metabolic pathway involves the conversion from diethyl phosphonate to monoethyl phosphonate, catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A. Minor pathways include hydrolysis of the amide bond by cytosolic esterases .

Lipid Metabolism

- Reduction of Plasma Triglycerides : Studies have shown that treatment with phosphonic acid diethyl ester significantly lowers triglyceride levels in plasma.

- Increase in HDL Cholesterol : The compound has been associated with increased levels of HDL cholesterol, which is beneficial for cardiovascular health.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of phosphonic acid derivatives on various cancer cell lines. For instance, diiron complexes derived from phosphonic acids were tested on MDA-MB-231 (triple-negative breast cancer) cells, demonstrating variable degrees of cytotoxicity depending on the structural modifications made to the phosphonic acid moiety .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing phosphonic acid diethyl esters with α,β-unsaturated substituents?

- Answer : A common approach involves the Michaelis-Arbuzov reaction, where alkyl halides or allylic bromides react with triethyl phosphite to form diethyl phosphonate esters. For example, in , [2,5-bis-(2-ethyl-hexyloxy)-benzyl]-phosphonic acid diethyl ester was synthesized via sequential alkylation and phosphorylation steps. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement. Additionally, describes enzymatic reduction of (3-chloro-2-oxo-propyl)-phosphonic acid diethyl ester using baker’s yeast, highlighting biocatalytic routes .

Q. How are spectroscopic techniques (NMR, IR) applied to characterize this compound?

- Answer :

- ¹H NMR : Protons adjacent to the phosphonate group (e.g., CH₂P=O) typically appear as doublets due to coupling with phosphorus (²Jₕₚ ~20–25 Hz). For example, in , the -CH₂P(O)(OEt)₂ group in compound 15 shows a doublet at δ 3.64 ppm (J = 23.1 Hz).

- IR : Stretching vibrations for P=O bonds appear at ~1250–1280 cm⁻¹, while P-O-C (ester) bands occur near 1050 cm⁻¹ (). Distinctive absorption for cyano groups (C≡N) in the target compound would likely appear at ~2200–2250 cm⁻¹.

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between structurally similar phosphonic acid esters?

- Answer : Discrepancies in reactivity (e.g., hydrolysis rates or catalytic activity) often arise from electronic or steric effects of substituents. For instance, fluorinated analogs ( ) may exhibit enhanced stability under acidic conditions due to electron-withdrawing effects. Comparative kinetic studies using Hammett plots or computational modeling (DFT) can quantify substituent effects. highlights the use of hazard profiling to assess stability differences in flame-retardant analogs, emphasizing the need for systematic structure-activity relationship (SAR) studies .

Q. How can this compound be utilized in asymmetric catalysis or chiral synthesis?

- Answer : The cyano and allylic groups in the target compound may serve as directing groups in transition-metal-catalyzed reactions. demonstrates that baker’s yeast can enantioselectively reduce α-ketophosphonates to chiral α-hydroxyphosphonates (e.g., (R)-carnitine precursors). For asymmetric catalysis, phosphonate esters with bulky substituents (e.g., 2-ethylhexyloxy groups in ) could stabilize chiral intermediates via steric hindrance .

Q. What are the challenges in optimizing phosphonic acid esters for antimicrobial activity?

- Answer : Bioactivity depends on balancing lipophilicity (for membrane penetration) and hydrolytic stability. and describe phosphonopeptides where diethyl ester groups improve cellular uptake but may require enzymatic hydrolysis for activation. Modifying the 3-cyano-2-methylpropenyl group could enhance target specificity, as seen in SAR studies of β-lactamase inhibitors. Stability under physiological pH (e.g., resistance to esterase cleavage) should be validated via HPLC or mass spectrometry .

Methodological Considerations

Q. How do solvent polarity and temperature influence the regioselectivity of phosphonate ester reactions?

- Answer : Polar aprotic solvents (e.g., DMF, CH₃CN) favor nucleophilic substitution at the phosphorus center, while non-polar solvents may stabilize radical intermediates in allylic systems. In , reactions in CHCl₃ yielded chromenylphosphonates via electrophilic aromatic substitution, whereas CCl₄ promoted vinyl phosphate formation. Temperature-controlled experiments (e.g., ice baths in ) are critical for suppressing side reactions like ester hydrolysis .

Q. What computational tools are recommended for predicting the electronic properties of phosphonic acid esters?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, frontier molecular orbitals, and reaction pathways. For example, the electron-withdrawing cyano group in the target compound likely lowers the LUMO energy, enhancing electrophilicity. Software like Gaussian or ORCA, combined with molecular docking (for bioactivity studies), provides insights into reactivity and binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.